molecular formula C18H20N2O3 B4623579 N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide

Cat. No. B4623579
M. Wt: 312.4 g/mol
InChI Key: VFPHEOMKNFCMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N-(phenylacetyl)glycinamide, commonly known as Etifoxine, is a synthetic anxiolytic drug that has been used for the treatment of anxiety disorders. It is a non-benzodiazepine drug that acts on the GABAergic system and has been found to be effective in reducing anxiety symptoms without causing sedation or cognitive impairment. Etifoxine has been the subject of extensive scientific research, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

Etifoxine acts on the GABAergic system by enhancing GABAergic transmission. It binds to the translocator protein (TSPO) and increases the production of neurosteroids, which enhance GABAergic transmission. Etifoxine also modulates the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
Etifoxine has been found to have a number of biochemical and physiological effects. It enhances the production of neurosteroids, which have anxiolytic and anti-inflammatory effects. It also modulates the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. Etifoxine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

Etifoxine has a number of advantages for lab experiments. It is a non-benzodiazepine drug that acts on the GABAergic system, which makes it a useful tool for studying the GABAergic system. It has been found to be safe and well-tolerated in clinical trials, which makes it a useful tool for studying the physiological effects of anxiolytic drugs. However, Etifoxine has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on Etifoxine. One area of research is the potential use of Etifoxine in the treatment of neuropathic pain. Etifoxine has been found to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential use in humans. Another area of research is the potential use of Etifoxine in the treatment of alcohol withdrawal syndrome. Etifoxine has been found to reduce anxiety symptoms in patients undergoing alcohol withdrawal, and further research is needed to determine its potential use in this population. Finally, further research is needed to determine the long-term effects of Etifoxine on the GABAergic system and on overall brain function.

Scientific Research Applications

Etifoxine has been extensively studied for its anxiolytic properties and has been found to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder, panic disorder, and post-traumatic stress disorder. It has also been studied for its potential use in the treatment of depression, neuropathic pain, and alcohol withdrawal syndrome. Etifoxine has been found to be safe and well-tolerated in clinical trials, with few side effects.

properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-16-11-7-6-10-15(16)20-18(22)13-19-17(21)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHEOMKNFCMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-ethoxyphenyl)-N~2~-(phenylacetyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.